Jolkinolid B

Übersicht

Beschreibung

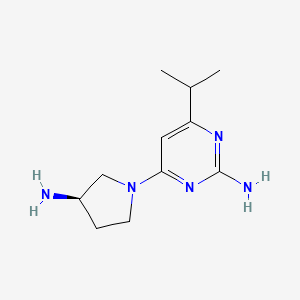

Jolkinolid B ist eine bioaktive Diterpenoidverbindung, die aus den Wurzeln von Euphorbia fischeriana Steud gewonnen wird, einer Pflanze, die traditionell in der chinesischen Medizin verwendet wird . Diese Verbindung hat aufgrund ihrer starken Antitumor-, Anti-Entzündungs- und antiviralen Eigenschaften große Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Jolkinolid B hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Diterpenoidsynthese und -reaktionen verwendet.

Medizin: Es hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen, darunter Magen-, Kehlkopf- und Nierenzellkrebs Es zeigt auch entzündungshemmende Eigenschaften, was es zu einem potenziellen Kandidaten für die Behandlung von Entzündungskrankheiten macht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere molekulare Mechanismen:

Antitumoraktivität: Es induziert Apoptose in Krebszellen, indem es reaktive Sauerstoffspezies erzeugt und ER-Stress verursacht.

Anti-Entzündungsaktivität: this compound moduliert den JAK2/STAT3-Signalweg und reduziert die Expression von Entzündungsfaktoren.

Molekulare Zielstrukturen: this compound zielt auf Proteine ab, die an Zellproliferation, Apoptose und Entzündung beteiligt sind, wie z. B. Bax, BCL-2 und Musashi-2

Wirkmechanismus

Jolkinolide B (JB) is a bioactive diterpenoid isolated from the root of Euphorbia fischeriana Steud, a traditional Chinese medicine . It has been reported to have anti-tumor and anti-inflammatory functions . This article will delve into the mechanism of action of JB, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

JB has been found to interact with several targets in cancer cells. It regulates the Musashi-2 protein in hepatocellular carcinoma , and it has been associated with the JAK2/STAT3 signaling pathway in the treatment of rheumatoid arthritis . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .

Mode of Action

JB interacts with its targets, leading to significant changes in cellular functions. For instance, it inhibits the progression of hepatocellular carcinoma by regulating the Musashi-2 protein . In rheumatoid arthritis, JB ameliorates the condition by regulating the JAK2/STAT3 signaling pathway .

Biochemical Pathways

JB affects several biochemical pathways. It has been found to induce the S cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway . In rheumatoid arthritis, it regulates the JAK2/STAT3 signaling pathway .

Pharmacokinetics

To overcome this, researchers have used black phosphorus quantum dot (BPQD) nanomaterials as a drug loading platform to synthesize a nano-traditional Chinese medicine (nano-TCM) called BPQDs@JB .

Result of Action

JB has been shown to inhibit cell proliferation and migration, while promoting apoptosis . It induces apoptosis by upregulating Bax and downregulating BCL-2 expressions . It also inhibits the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of JB can be influenced by various environmental factors. For instance, the use of nanomaterials like BPQDs can enhance the bioavailability and efficacy of JB . .

Biochemische Analyse

Biochemical Properties

Jolkinolide B interacts with various enzymes and proteins, leading to a series of biochemical reactions. It has been found to suppress the proliferation of MKN45 cells in vitro . It induces DNA damage in gastric cancer MKN45 cells and activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway .

Cellular Effects

Jolkinolide B has significant effects on various types of cells and cellular processes. It inhibits the growth of gastric cancer cells by causing DNA damage and inducing cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Jolkinolide B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates PI3K/Akt and IAP family proteins, leading to activation of caspase-3 and -9 .

Temporal Effects in Laboratory Settings

Over time, Jolkinolide B has been observed to suppress the proliferation of MKN45 cells in vitro and inhibit MKN45 xenograft tumor growth in vivo

Dosage Effects in Animal Models

The effects of Jolkinolide B vary with different dosages in animal models. While specific dosage effects are still being studied, it has been found to inhibit MKN45 xenograft tumor growth in nude mice .

Metabolic Pathways

Jolkinolide B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being researched.

Transport and Distribution

The transport and distribution of Jolkinolide B within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Totalsynthese von Jolkinolid B umfasst mehrere Schritte ausgehend von Diosphenol . Der Prozess umfasst die Herstellung von 4-Yliden-2,3-substituierten Butenoliden, die Schlüsselintermediate in der Synthese sind .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die Extraktion aus den Wurzeln von Euphorbia fischeriana. Die Wurzeln werden zerkleinert, gesiebt und einer Extraktion mit Lösungsmitteln unterzogen . Der Extrakt wird dann gereinigt, um this compound zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Jolkinolid B unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von reaktiven Sauerstoffspezies führen, während die Reduktion zu modifizierten Diterpenoidstrukturen führen kann.

Vergleich Mit ähnlichen Verbindungen

Jolkinolid B ist unter den Diterpenoiden einzigartig aufgrund seiner spezifischen Bioaktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:

Eriocalyxin B: Ein weiteres Diterpenoid mit entzündungshemmenden und Antitumoreigenschaften.

17-Hydroxy-Jolkinolid B: Ein Derivat von this compound mit ähnlichen biologischen Aktivitäten.

Parthenolid: Ein Sesquiterpenlacton mit starken Antitumoreffekten.

Diese Verbindungen teilen einige Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Zielstrukturen und ihrer Wirksamkeit.

Eigenschaften

IUPAC Name |

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOCMGDFRGRKF-MCDHERAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958923 | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-08-1 | |

| Record name | Jolkinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)